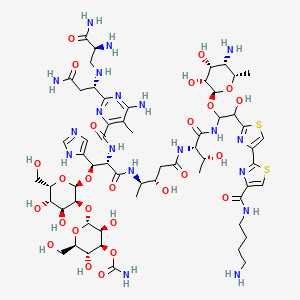
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, a chlorophenyl group, and a hydroxybenzylamino group, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Hydroxybenzylamino Group: The hydroxybenzylamino group can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxybenzylamino group can undergo oxidation to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Ester Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Ester Hydrolysis: Carboxylic acids.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound could be explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, thiazole derivatives have been investigated for their potential as therapeutic agents. This compound could be studied for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxybenzylamino group could facilitate binding to specific proteins, while the chlorophenyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety but differ in their substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Hydroxybenzylamino derivatives: Compounds with a hydroxybenzylamino group but different core structures.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-((o-hydroxybenzyl)amino)-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
74241-25-1 |
|---|---|
分子式 |
C19H17ClN2O3S |
分子量 |
388.9 g/mol |
IUPAC 名称 |
methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(26-16)21-11-13-4-2-3-5-15(13)23/h2-9,23H,10-11H2,1H3,(H,21,22) |
InChI 键 |
KTNMYXKMFXVTCD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(N=C(S1)NCC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
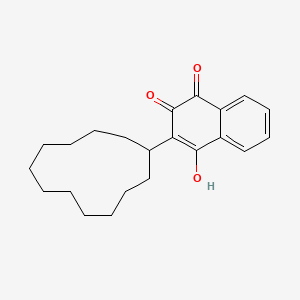


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
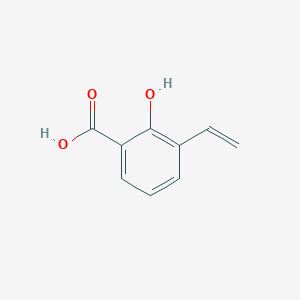
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
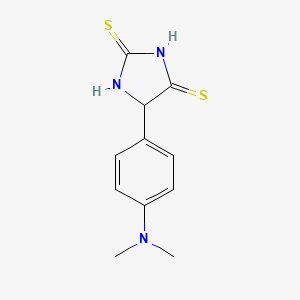
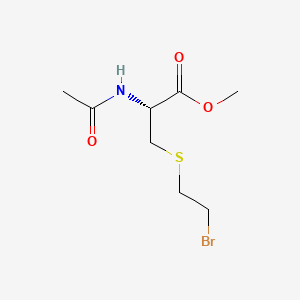
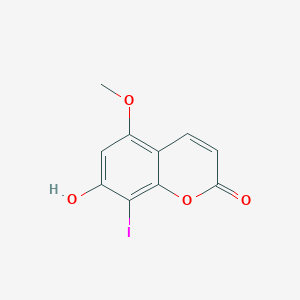
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
